8-(azepan-1-yl)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(azepan-1-yl)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry
In chemistry, 8-(azepan-1-yl)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of purine compounds are often explored for their potential to treat various diseases, including cancer, viral infections, and neurological disorders. The specific biological activity of this compound would be determined through preclinical and clinical studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties might make it suitable for specific applications that require stability, reactivity, or bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-yl)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials might include 3,7-dimethylxanthine and 4-chlorobenzyl chloride. The azepane ring can be introduced through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-quality starting materials, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
8-(azepan-1-yl)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Mechanism of Action
The mechanism of action of 8-(azepan-1-yl)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The specific pathways involved would depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(azepan-1-yl)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione include other purine derivatives such as caffeine, theobromine, and theophylline. These compounds share a common purine core but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, including the azepane ring and the 4-chlorobenzyl moiety. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-(azepan-1-yl)-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-23-16-17(22-19(23)25-11-5-3-4-6-12-25)24(2)20(28)26(18(16)27)13-14-7-9-15(21)10-8-14/h7-10H,3-6,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQIULSPBFKUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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